molecular formula C7H13N3O B1461971 hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one CAS No. 929047-73-4

hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

Cat. No.: B1461971
CAS No.: 929047-73-4
M. Wt: 155.2 g/mol
InChI Key: UUUPNGVYOIXAAC-UHFFFAOYSA-N
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Description

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is a heterocyclic compound featuring a fused ring system composed of pyrazine and pyrazinone

Scientific Research Applications

Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one has a wide range of applications in scientific research:

Future Directions

The future directions for research on hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one could include further exploration of its synthesis, chemical reactions, and potential applications. In particular, its potential anticancer properties could be a promising area for future investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethylenetriamine with glyoxal, followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification through recrystallization, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinone derivatives, while substitution reactions can introduce alkyl or acyl groups .

Mechanism of Action

The mechanism by which hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • Hexahydro-2H-pyrazino[1,2-a]pyrimidin-1(6H)-one
  • Hexahydro-2H-pyrazino[1,2-a]pyridazin-1(6H)-one

Comparison: Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one is unique due to its specific ring structure and the presence of both pyrazine and pyrazinone moieties. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity profiles, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c11-7-6-5-8-1-3-10(6)4-2-9-7/h6,8H,1-5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUPNGVYOIXAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCNC(=O)C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate (D77, 2.492 g, 6.21 mmol) in dichloromethane (30 mL) kept at 0° C. was added TFA (10 mL) dropwise. The solution was kept at 0° C. for 2 h, and then at room temperature for 6 h. The deprotected product was isolated by SCX and the resulting solution was evaporated at 50° C. to induce cyclization. The target product was purified by reverse phase chromatography (Oasis HLB 6 g×4 columns, eluted with water), obtaining 372 mg of the title compound.
Name
1-(1,1-dimethylethyl) 3-ethyl 4-[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]-1,3-piperazinedicarboxylate
Quantity
2.492 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 2
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 3
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 4
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 5
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one
Reactant of Route 6
hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one

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